![molecular formula C19H12N2S B186602 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole CAS No. 73042-94-1](/img/structure/B186602.png)
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole, also known as TPI, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it an interesting subject of research.
Applications De Recherche Scientifique
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been studied for its potential applications in various fields such as organic electronics, material science, and medicinal chemistry. In organic electronics, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been used as a building block for the synthesis of organic semiconductors. In material science, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been investigated for its potential use as a luminescent material. In medicinal chemistry, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been studied for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole as an anticancer agent is not fully understood. However, it has been suggested that 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole inhibits the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been shown to have a cytotoxic effect on various cancer cell lines. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole in lab experiments is its unique structure, which allows for the synthesis of various derivatives that can be studied for their potential applications. However, one of the limitations of using 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole. One direction is the investigation of its potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Another direction is the development of more efficient synthesis methods for 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole and its derivatives. Additionally, the investigation of the structure-activity relationship of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole and its derivatives can lead to the discovery of more potent anticancer agents.
Méthodes De Synthèse
The synthesis of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole involves the condensation of 2-thiophenecarboxaldehyde with 1,2-phenylenediamine in the presence of an acid catalyst. This method has been optimized to produce 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole in high yields and purity. The reaction mechanism involves the formation of an imine intermediate that undergoes cyclization to form 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole.
Propriétés
Numéro CAS |
73042-94-1 |
|---|---|
Nom du produit |
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole |
Formule moléculaire |
C19H12N2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-thiophen-2-yl-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C19H12N2S/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)18-17(14)20-19(21-18)16-10-5-11-22-16/h1-11H,(H,20,21) |
Clé InChI |
PHUKLCJWJNHMFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=CS5 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=CS5 |
Autres numéros CAS |
73042-94-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



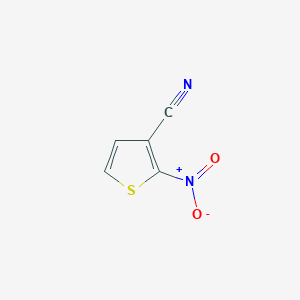
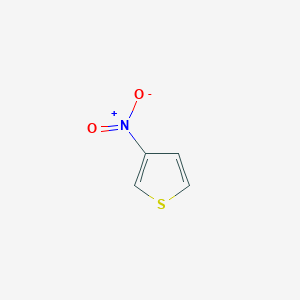
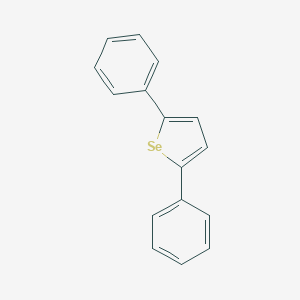
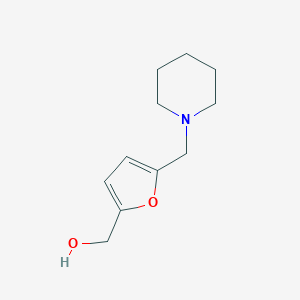
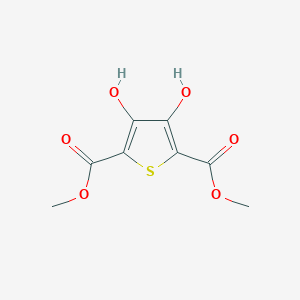
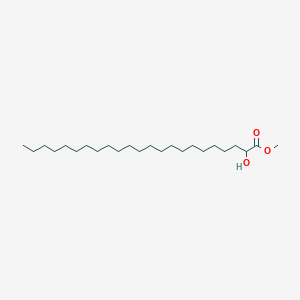
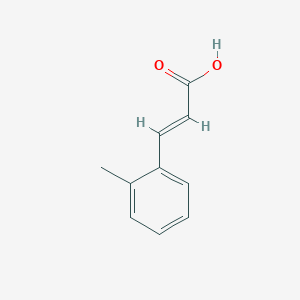
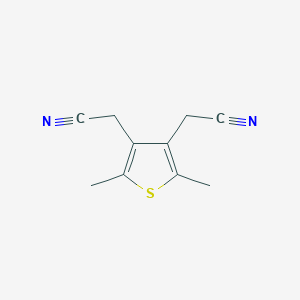
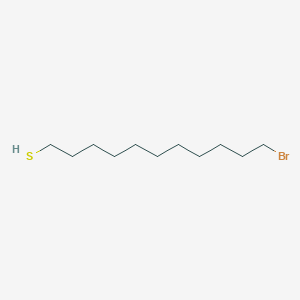
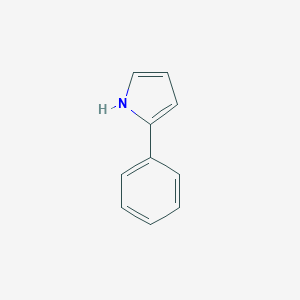
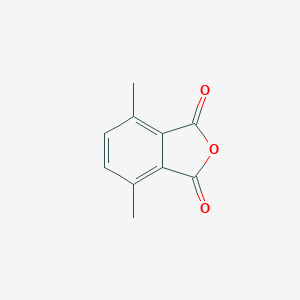
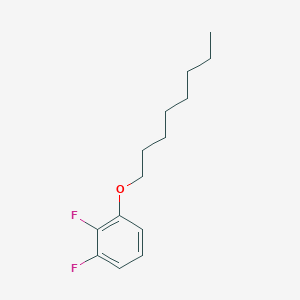
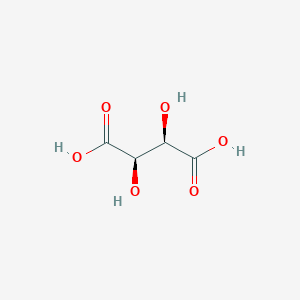
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)